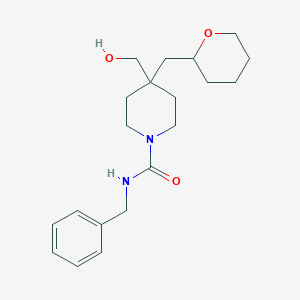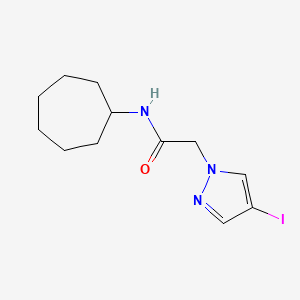![molecular formula C13H12BrN5O4 B6023337 N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide, commonly known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), a G protein-coupled receptor that is involved in regulating neurotransmitter release and synaptic plasticity in the brain. In
Mécanisme D'action
AMN082 selectively activates N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors, which are predominantly expressed in the presynaptic terminals of neurons and regulate the release of neurotransmitters such as glutamate and GABA. Activation of this compound receptors by AMN082 leads to a decrease in neurotransmitter release, which can have inhibitory or modulatory effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
AMN082 has been shown to have a variety of biochemical and physiological effects in the brain, depending on the brain region and cell type targeted. In general, AMN082 has been found to reduce neuronal excitability and synaptic transmission, modulate synaptic plasticity, and regulate the release of neurotransmitters. In addition, AMN082 has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMN082 in lab experiments is its high selectivity for N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors, which allows for specific targeting of this receptor subtype without affecting other receptors or signaling pathways. In addition, AMN082 has good pharmacological properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using AMN082 is that it can have off-target effects at high concentrations or prolonged exposure, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on AMN082 and N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors. One area of interest is the role of this compound receptors in regulating synaptic plasticity and learning and memory processes in the brain. Another area of interest is the potential therapeutic applications of AMN082 in neurological and psychiatric disorders, particularly those that involve dysregulation of glutamatergic neurotransmission. Finally, further studies are needed to better understand the molecular mechanisms underlying the effects of AMN082 on neuronal activity and synaptic plasticity, as well as its potential side effects and toxicity in vivo.
Méthodes De Synthèse
AMN082 can be synthesized using a multistep process that involves the reaction of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid with N-(4-aminophenyl)acetamide in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then acetylated using acetic anhydride and N-methylmorpholine (NMM) to yield AMN082.
Applications De Recherche Scientifique
AMN082 has been primarily studied for its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its role in modulating pain and addiction pathways in the brain. In addition, AMN082 has been used as a tool compound in neuroscience research to study the function of N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide receptors in various brain regions and circuits.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-bromo-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O4/c1-7(20)18(2)9-5-3-8(4-6-9)15-13(21)11-10(14)12(17-16-11)19(22)23/h3-6H,1-2H3,(H,15,21)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTNBXJZMMFHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-1-(2-ethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6023261.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)
![(5-chloro-2-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B6023283.png)

![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023295.png)
![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)


![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)
